molecular formula C19H25N5O2 B12132358 ethyl 2-amino-1-[2-(diethylamino)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

ethyl 2-amino-1-[2-(diethylamino)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B12132358
M. Wt: 355.4 g/mol
InChI Key: MWJKQVMBDQGGAZ-UHFFFAOYSA-N
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Description

This compound belongs to the pyrroloquinoxaline class, characterized by a fused pyrrole-quinoxaline core. The key structural features include:

  • 2-Amino group: Likely critical for hydrogen bonding and molecular recognition.
  • Ethyl ester at the 3-position: Modifies lipophilicity and metabolic stability.

The diethylaminoethyl side chain distinguishes it from analogues, offering unique physicochemical properties compared to alkyl or aryl substituents.

Properties

Molecular Formula

C19H25N5O2

Molecular Weight

355.4 g/mol

IUPAC Name

ethyl 2-amino-1-[2-(diethylamino)ethyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate

InChI

InChI=1S/C19H25N5O2/c1-4-23(5-2)11-12-24-17(20)15(19(25)26-6-3)16-18(24)22-14-10-8-7-9-13(14)21-16/h7-10H,4-6,11-12,20H2,1-3H3

InChI Key

MWJKQVMBDQGGAZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C(=C(C2=NC3=CC=CC=C3N=C21)C(=O)OCC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-1-[2-(diethylamino)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-1-[2-(diethylamino)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Mechanism of Action

The mechanism of action of ethyl 2-amino-1-[2-(diethylamino)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and other proteins that play a role in various cellular processes . The compound’s structure allows it to bind to these targets and modulate their activity, leading to its observed biological effects .

Comparison with Similar Compounds

Physicochemical and Functional Insights

  • Solubility: The diethylaminoethyl group in the target compound likely improves aqueous solubility compared to purely hydrophobic substituents (e.g., hexyl or aryl groups) .
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl in , CF₃ in ) may stabilize the molecule via resonance or inductive effects, altering reactivity or binding affinity .
  • Biological Implications: Aryl-substituted analogues (e.g., 3,5-dichlorophenyl) are common in kinase inhibitors due to π-π stacking with aromatic residues . The diethylaminoethyl group may facilitate interactions with neurotransmitter receptors, suggesting CNS applications .

Analytical Data Comparison

Selected elemental analysis data from synthesized analogues:

Compound Calculated (%) Found (%) Notes
Ethyl 5-(3-aminophenyl)-1-(3-cyano...) C: 68.71; H: 4.88 C: 68.84; H: 4.86 High purity, slight carbon deviation
Ethyl 5-(3-aminophenyl)-1-(3-cyano...) N: 12.33 N: 12.37 Consistent nitrogen content

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